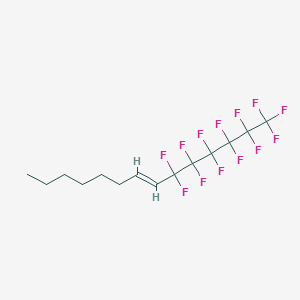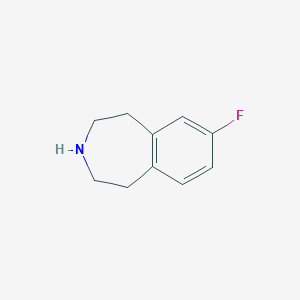
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester is a chemical compound with the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester involves several steps. One common method includes the esterification of 1,2-cyclohexanedicarboxylic acid with 4-methyl-7-carboxy-heptyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarboxylate-mono-4-methyloctyl ester (MINCH): This compound has a similar structure but with a different side chain.
Cyclohexane-1,2-dicarboxylate-mono-(7-hydroxy-4-methyl)octyl ester (OH-MINCH): This compound has a hydroxyl group in the side chain, making it more hydrophilic.
The uniqueness of this compound lies in its specific side chain structure, which can influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
1637562-51-6 |
|---|---|
Formule moléculaire |
C₁₇H₂₈O₆ |
Poids moléculaire |
328.4 |
Synonymes |
2-(((7-Carboxy-4-methylheptyl)oxy)carbonyl)cyclohexanecarboxylic Acid; CX-MINCH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
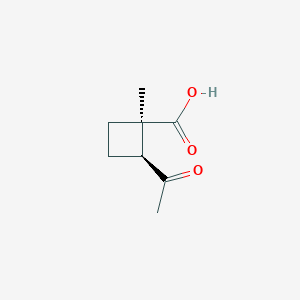

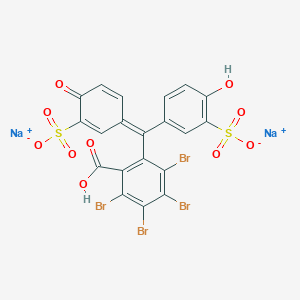
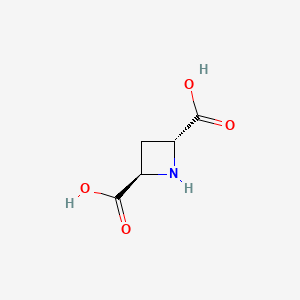
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
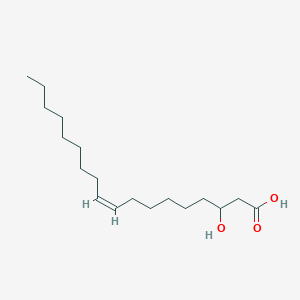
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
